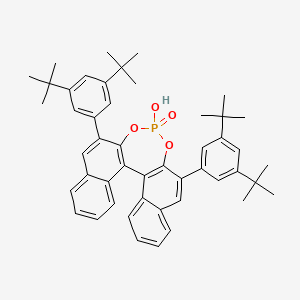

(S)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

Description

(S)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (CAS: 1217901-32-0) is a chiral organophosphorus compound with a binaphthyl backbone functionalized by bulky 3,5-di-tert-butylphenyl groups. Its molecular formula is C₄₀H₃₇O₄P, and it has a molecular weight of 612.69 g/mol. Key physicochemical properties include a predicted boiling point of 765.6±70.0°C, density of 1.28±0.1 g/cm³, and a pKa of 1.12±0.20 . The tert-butyl substituents confer significant steric hindrance, making this compound particularly relevant in enantioselective catalysis or as a chiral ligand in asymmetric synthesis. It is stored under inert atmospheres at 2–8°C to maintain stability .

Properties

IUPAC Name |

10,16-bis(3,5-ditert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H53O4P/c1-45(2,3)33-21-31(22-34(27-33)46(4,5)6)39-25-29-17-13-15-19-37(29)41-42-38-20-16-14-18-30(38)26-40(44(42)52-53(49,50)51-43(39)41)32-23-35(47(7,8)9)28-36(24-32)48(10,11)12/h13-28H,1-12H3,(H,49,50) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEIVXBCFEGGBDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H53O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

724.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861909-39-9 | |

| Record name | (R)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,3’-Bis(3,5-di-tert-butylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate typically involves the following steps:

Formation of the Binaphthyl Core: The initial step involves the coupling of naphthalene derivatives to form the binaphthyl core. This can be achieved through various coupling reactions such as Suzuki or Ullmann coupling.

Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

Phosphorylation: The final step involves the phosphorylation of the binaphthyl core with a suitable phosphorus reagent, such as phosphorus oxychloride, under controlled conditions to yield the desired hydrogenphosphate compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-3,3’-Bis(3,5-di-tert-butylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions, particularly at the tert-butyl groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under appropriate conditions.

Major Products

Scientific Research Applications

(S)-3,3’-Bis(3,5-di-tert-butylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate has a wide range of applications in scientific research:

Chemistry: Used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

Biology: Investigated for its potential as an antioxidant due to the presence of tert-butyl groups.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the production of high-performance polymers and materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (S)-3,3’-Bis(3,5-di-tert-butylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate involves its interaction with molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

Pathways Involved: It influences various biochemical pathways, including oxidative stress response and signal transduction, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Substituent Variations

(R)-3,3'-Bis(3,5-diphenylphenyl)-1,1'-binaphthyl-2,2'-diyl Hydrogen Phosphate

- Molecular Formula : C₅₆H₃₇O₄P

- Molecular Weight : 804.86 g/mol

- Key Differences: The (R)-enantiomer has 3,5-diphenylphenyl substituents instead of tert-butyl groups, leading to a higher molecular weight (804.86 vs. 612.69) and increased aromaticity.

S-3,3'-Bis(3,5-bis(methyl)phenyl)-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate

Organophosphorus Compounds with Alternative Backbones

2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2',4',6'-triisopropylbiphenyl

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Compounds

Key Observations:

Steric Effects : The tert-butyl groups in the target compound provide superior steric shielding compared to methyl or phenyl substituents, which is critical for controlling reaction stereochemistry.

Acidity : The pKa of 1.12 indicates strong acidity, typical for hydrogenphosphate derivatives. Substituent electron-donating effects (e.g., tert-butyl) may slightly modulate acidity compared to electron-withdrawing groups.

Thermal Stability : The high boiling point of the target compound suggests robustness in high-temperature reactions, advantageous for industrial catalysis.

Biological Activity

(S)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate is a chiral phosphine ligand that has gained attention in various fields of chemistry due to its unique structural properties and biological activities. This compound is often utilized in asymmetric synthesis and catalysis. This article explores its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

- Molecular Formula : C₃₁H₃₉O₄P

- Molecular Weight : 505.63 g/mol

- CAS Number : 192138-05-9

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its role as a ligand in various catalytic processes. Its bulky tert-butyl groups enhance steric hindrance, which can influence the selectivity and reactivity of the metal complexes it forms.

Key Mechanisms :

- Catalytic Activity : This compound acts as a ligand in transition metal complexes that catalyze various organic reactions, such as hydrogenation and cross-coupling reactions.

- Enantioselectivity : The chiral nature of the ligand allows for the synthesis of enantiomerically pure compounds, which is crucial in pharmaceutical applications.

1. Medicinal Chemistry

The compound has shown potential in drug design and development due to its ability to facilitate asymmetric synthesis of biologically active molecules. For instance:

- Synthesis of Anticancer Agents : The ligand has been used to synthesize novel anticancer compounds through palladium-catalyzed reactions.

- Antimicrobial Properties : Some derivatives of this ligand have exhibited antimicrobial activity against various pathogens.

2. Case Studies

Several studies highlight the biological relevance of this compound:

| Study | Findings |

|---|---|

| McWilliams et al. (2015) | Demonstrated the use of this ligand in synthesizing enantioenriched compounds with high yields and selectivity in catalytic reactions involving ketones. |

| Liu et al. (2018) | Investigated the antimicrobial properties of phosphine ligands and found that derivatives showed significant activity against Gram-positive bacteria. |

| Zhang et al. (2020) | Explored the application of this ligand in synthesizing chiral pharmaceuticals with improved efficacy compared to traditional methods. |

Research Findings

Recent research has focused on optimizing the synthesis and application of this compound in various catalytic systems:

- Synthesis Improvements : New synthetic routes have been developed that enhance yield and reduce waste.

- Catalytic Efficiency : Studies have shown that complexes formed with this ligand exhibit superior catalytic performance in asymmetric hydrogenation compared to other ligands.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing (S)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate?

- Synthesis : Optimize asymmetric catalysis using binaphthyl-derived phosphates. Steric hindrance from the 3,5-di-tert-butylphenyl groups requires precise stoichiometric control of reactants (e.g., binaphthol derivatives and phosphorylating agents) under inert conditions .

- Characterization : Use -NMR and -NMR to confirm stereochemistry and phosphate linkage. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ~786.78 g/mol for related phosphates) .

Q. How should researchers handle stability and storage of this compound to prevent degradation?

- Store in airtight containers under dry, inert atmospheres (argon or nitrogen) at 0–6°C to minimize hydrolysis or oxidation. Avoid prolonged exposure to light, as aryl phosphates are prone to photodegradation . Monitor decomposition via HPLC; degradation products may include phosphorus oxides under combustion .

Q. What analytical techniques are critical for assessing purity in asymmetric catalysis applications?

- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) resolves enantiomeric excess (ee). Pair with UV-vis spectroscopy to detect impurities from incomplete phosphorylation or residual solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantioselectivity data during catalytic applications?

- Methodological Approach :

Control Experiments : Compare results across solvents (e.g., toluene vs. THF) to identify solvent-dependent stereochemical outcomes .

Kinetic Studies : Use variable-temperature NMR to probe transition states and identify competing pathways.

Computational Modeling : Apply density functional theory (DFT) to map steric interactions between the bulky 3,5-di-tert-butylphenyl groups and substrates .

Q. What strategies mitigate solubility challenges in non-polar reaction media?

- Functionalization : Introduce polar auxiliaries (e.g., sulfonate groups) to the binaphthyl backbone without compromising chiral integrity.

- Co-solvent Systems : Use mixed solvents (e.g., dichloromethane/hexane) to enhance dissolution while maintaining catalytic activity .

Q. How do environmental factors (e.g., humidity, oxygen) influence catalytic performance?

- Humidity Control : Conduct reactions in gloveboxes (<1 ppm HO) to prevent phosphate hydrolysis, which reduces enantioselectivity .

- Oxygen Sensitivity : Monitor via in-situ IR spectroscopy; phosphates can form peroxides under aerobic conditions, altering reaction pathways .

Q. What are the ecological implications of accidental release during lab-scale synthesis?

- Containment : Use fume hoods with HEPA filters to capture airborne particulates.

- Waste Treatment : Neutralize with aqueous bicarbonate before disposal. Avoid release into waterways due to potential aquatic toxicity (linked to phosphate esters in regulatory data) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.